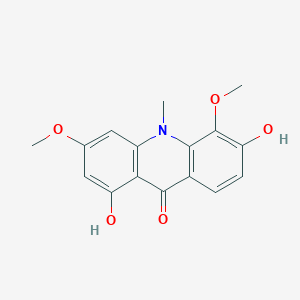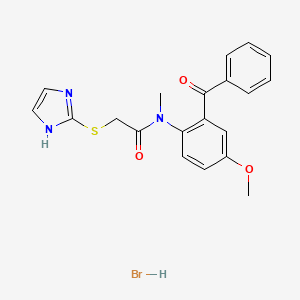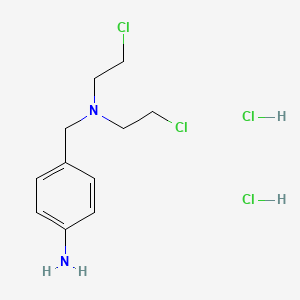
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is a chemical compound that belongs to the class of nitrogen mustards. These compounds are known for their alkylating properties, which make them useful in various therapeutic and industrial applications. Nitrogen mustards were initially developed for chemical warfare but have since found significant use in medical treatments, particularly in oncology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride typically involves the reaction of 4-aminobenzylamine with beta-chloroethyl compounds under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of various by-products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted amines, while oxidation reactions can produce corresponding oxides .
Applications De Recherche Scientifique
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its effects on cellular processes and its potential use in biochemical assays.
Medicine: Investigated for its potential use in cancer therapy due to its alkylating properties, which can interfere with DNA replication in cancer cells.
Industry: Utilized in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride involves its alkylating properties. The compound can form covalent bonds with DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription. This action makes it effective in targeting rapidly dividing cells, such as cancer cells. The primary molecular targets are the guanine bases in DNA, where the compound forms inter-strand cross-links .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-bis(beta-chloroethyl)amine hydrochloride
- Tris(beta-chloroethyl)amine hydrochloride
- Melphalan
- Chlorambucil
Uniqueness
Bis(beta-chloroethyl)-4-aminobenzylamine dihydrochloride is unique due to its specific structure, which allows for targeted alkylation of DNA. Compared to other nitrogen mustards, it may offer different pharmacokinetic properties and therapeutic potentials, making it a valuable compound for specific medical and industrial applications .
Propriétés
Numéro CAS |
102395-97-1 |
|---|---|
Formule moléculaire |
C11H18Cl4N2 |
Poids moléculaire |
320.1 g/mol |
Nom IUPAC |
4-[bis(2-chloroethyl)aminomethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C11H16Cl2N2.2ClH/c12-5-7-15(8-6-13)9-10-1-3-11(14)4-2-10;;/h1-4H,5-9,14H2;2*1H |
Clé InChI |
KGIIPJSNBLATAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN(CCCl)CCCl)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


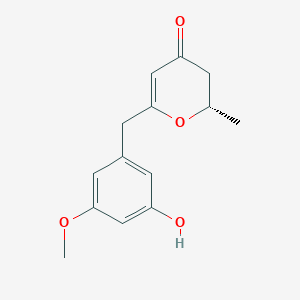
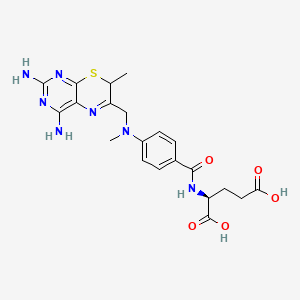
![[(3S,3aR,6S,6aS)-3-(diethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12779314.png)
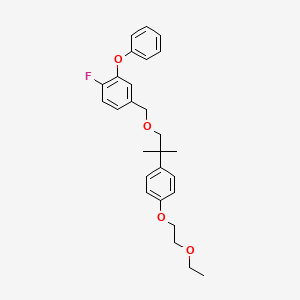
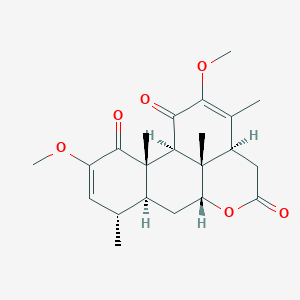

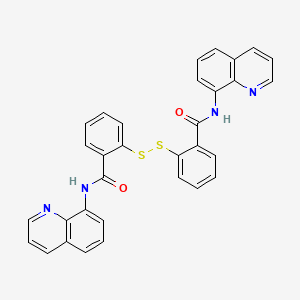
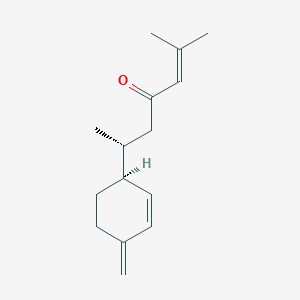
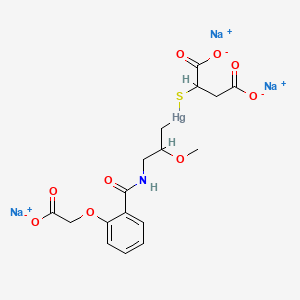
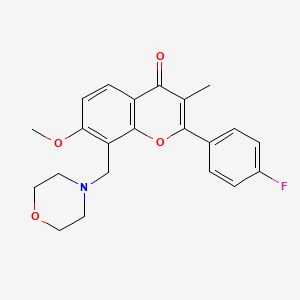
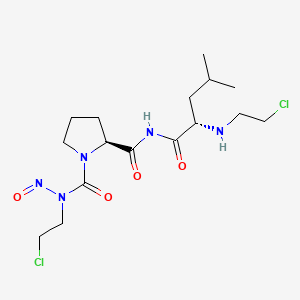
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
